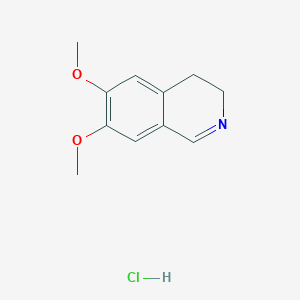

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol. It is characterized by:

- Structural features: Two methoxy groups at positions 6 and 7, a partially saturated isoquinoline core (3,4-dihydro), and a hydrochloride salt form .

- Physical properties: Melting point of 198–202°C, yellow crystalline powder appearance, and solubility in polar solvents like water and THF .

- Applications: A key intermediate in synthesizing tetrabenazine (used to treat Huntington’s chorea) and chiral isoquinoline alkaloids (e.g., oleracein E) via enantioselective reactions .

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVEYYRJHMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942339 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20232-39-7 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20232-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL5C66P4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Oxidation and Cyclization

Early methods for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involved sequential oxidation and cyclization steps. For instance, 3,4-dimethoxyphenethylamine undergoes formylation with ethyl formate, followed by oxidation using RuCl₂(PPh₃)₃. However, this approach generates over-oxidized byproducts like 6,7-dimethoxyisoquinoline, which are difficult to remove and reduce overall yield to <60%. Additionally, noble metal catalysts increase costs and necessitate complex purification steps, rendering the method industrially unviable.

Acid-Catalyzed Cyclization of Amides

An alternative route described in WO2011082700A1 utilizes Friedel-Crafts acylation with aluminum chloride to form an intermediate amide, which is subsequently cyclized using hydrochloric acid. While this method achieves 86% yield in the hydrochloride form, it requires stoichiometric amounts of corrosive acids (e.g., polyphosphoric acid) and generates toxic waste. Furthermore, the use of chlorinated solvents like dichloromethane raises safety and environmental concerns during large-scale production.

Modern One-Pot Synthesis Strategies

Reaction Design and Optimization

The patent CN110845410A introduces a one-pot method that consolidates formylation, oxalyl chloride treatment, and phosphotungstic acid-catalyzed cyclization into a single reactor. Key steps include:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 hours) to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

-

Oxalyl Chloride Activation : The formamide intermediate is treated with oxalyl chloride in acetonitrile at 10–20°C, forming a reactive acyl chloride species.

-

Cyclization : Phosphotungstic acid (0.1–0.5 wt%) catalyzes ring closure at 50–55°C, followed by methanol quenching to remove oxalic acid byproducts.

This method eliminates intermediate isolation, reducing processing time by 40% compared to multi-step approaches.

Catalytic System Advancements

Replacing traditional Lewis acids (e.g., FeCl₃) with phosphotungstic acid significantly enhances reaction efficiency. FeCl₃ produces dark-colored reaction mixtures with ≤95% purity, necessitating column chromatography. In contrast, phosphotungstic acid maintains system acidity while suppressing side reactions, enabling direct crystallization of the hydrochloride salt with 99.3% purity and ≤0.16% single impurities.

Comparative Analysis of Methodologies

The one-pot method’s superior purity profile and reduced solvent consumption make it preferable for cGMP-compliant manufacturing. However, the acid-catalyzed route remains relevant for synthesizing derivatives with modified substituents.

Industrial-Scale Process Considerations

Cost Efficiency

The one-pot method reduces raw material costs by 30% through:

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is being investigated for its therapeutic effects in neuropharmacology. It is recognized as a key intermediate in the synthesis of tetrabenazine, a drug approved for treating Huntington's disease and other dyskinetic disorders. The compound's structure allows it to interact with neurotransmitter systems, potentially aiding in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia .

Case Study: Tetrabenazine Synthesis

A notable application of this compound is its role in the synthesis of tetrabenazine. Research indicates that various synthetic routes have been explored to optimize yield and purity. For instance, a one-pot method has been developed that simplifies the process while achieving high purity (over 99%) and yield (over 75%), making it suitable for industrial applications .

Antioxidant Research

Oxidative Stress Reduction

The compound exhibits notable antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in cells. This application is particularly relevant in health supplements and cosmetic products where oxidative damage is a concern .

Experimental Findings

Studies have demonstrated that derivatives of isoquinoline can scavenge free radicals effectively. This property can be harnessed to create formulations that mitigate oxidative damage associated with aging and various diseases .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for quantifying similar isoquinoline derivatives in complex mixtures. Its high purity makes it an ideal candidate for use in calibration curves during chromatographic analyses .

Method Development

Researchers utilize this compound to develop robust analytical methods for detecting and quantifying isoquinoline derivatives, which are crucial for quality control in pharmaceutical manufacturing .

Natural Product Synthesis

Intermediate in Synthesis

The compound is frequently used as an intermediate in the synthesis of other natural products with potential medicinal properties. Its unique structure allows chemists to modify it further to create new compounds that may exhibit desirable biological activities .

Synthesis Example

An example includes its use in synthesizing more complex isoquinoline derivatives through multi-step reactions. These derivatives are being investigated for their potential anti-inflammatory and analgesic effects .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. As an intermediate in the synthesis of Tetrabenazine, it plays a role in the inhibition of vesicular monoamine transporter 2 (VMAT2), which reduces the uptake of monoamines into synaptic vesicles, thereby decreasing neurotransmitter release .

Comparison with Similar Compounds

Key Observations:

Saturation Level : The parent compound’s 3,4-dihydro core offers partial saturation, enhancing reactivity in alkylation and acylation reactions compared to fully saturated analogs (e.g., tetrahydro derivatives) .

Substituent Effects: Methoxy Groups: Critical for binding in biological systems (e.g., tetrabenazine targets vesicular monoamine transporters) . Chloro or Methyl Substituents: Increase lipophilicity and alter cytotoxicity profiles .

Stereoselectivity : The parent compound serves as a substrate for asymmetric synthesis of chiral alkaloids (e.g., 96% enantiomeric excess in oleracein E synthesis) .

Photophysical Properties

- In protic solvents, the compound exhibits dual emission from solvated neutral molecules and protonated cationic forms , with fluorescence lifetimes varying by solvent polarity .

Biological Activity

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (DMHI) is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and applications in various fields, particularly in pharmacology and biochemistry.

- Molecular Formula : C11H14ClNO2

- Appearance : Light yellow to yellow crystalline powder

- Solubility : Soluble in water

Synthesis

DMHI can be synthesized through various methods, including:

- Reaction of homoveratrylamine with aliphatic nitro compounds in polyphosphoric acid.

- Use of isopropanol as a solvent during purification processes.

The biological activity of DMHI is primarily linked to its role as an intermediate in the synthesis of Tetrabenazine, a drug used for treating hyperkinetic movement disorders. The mechanism involves the inhibition of vesicular monoamine transporter 2 (VMAT2), leading to decreased neurotransmitter release, particularly dopamine.

Antimicrobial Activity

DMHI has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, showing minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Strains |

|---|---|---|---|

| DMHI | 0.23 - 0.70 | 0.47 - 0.94 | MRSA, E. coli |

Effects on Muscle Contractility

Recent research indicates that DMHI affects smooth muscle contractility by modulating calcium currents through voltage-gated L-type calcium channels and influencing muscarinic acetylcholine receptors (mAChRs). At concentrations between 25 to 100 μM, it was observed to reduce the strength of calcium-dependent contractions in isolated smooth muscle preparations .

Cytotoxicity

Studies have shown that isoquinoline derivatives, including DMHI, possess cytotoxic effects against leukemia cells. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of DMHI against various resistant bacterial strains, demonstrating significant activity compared to standard antibiotics .

- Smooth Muscle Interaction : In vitro experiments revealed that DMHI significantly reduced contractile activity in smooth muscle tissues, suggesting its role in modulating gastrointestinal motility and other physiological processes .

- Cytotoxic Activity : Research indicated that DMHI exhibits cytotoxicity towards leukemia cells, highlighting its potential for further development as an anticancer therapeutic agent .

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the purity of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). NMR confirms structural integrity by analyzing proton and carbon environments, while HPLC quantifies purity (>95% typical for research-grade material). MS (ESI or EI) verifies molecular weight (e.g., molecular ion peak at m/z 227.05 for the free base) .

- Note : Cross-validate results against pharmacopeial standards (e.g., USP) if intended for regulatory submissions .

Q. What are the optimal storage conditions for this compound?

- Protocol : Store at room temperature (20–25°C) in a tightly sealed, light-resistant container. Desiccate to prevent hygroscopic degradation. Avoid prolonged exposure to oxygen or moisture, as decomposition products may include nitrogen oxides and HCl .

- Stability : Shelf life is typically 24 months under these conditions, but monitor via periodic HPLC analysis for degradation .

Q. What are common synthetic applications of this compound in organic chemistry?

- Applications :

- Tetrabenazine Synthesis : Acts as a key intermediate in the synthesis of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. React with 3-dimethylaminomethyl-5-methyl-hexan-2-one under basic conditions (e.g., K2CO3 in EtOAc) to form the target molecule .

- Alkaloid Precursor : Used in enantioselective synthesis of natural isoquinoline alkaloids (e.g., oleracein E) via Cu(I)-catalyzed C1-alkynylation .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral tetrahydroisoquinolines be optimized using this compound?

- Methodological Framework :

Catalyst Selection : Use Cu(I) complexes with chiral ligands (e.g., (R,Ra)-N-pinap) to achieve enantiomeric excess (ee) >95% .

Substrate Scope : Test terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) and aldehydes (e.g., benzaldehyde) for C–C bond formation.

Reaction Monitoring : Track progress via chiral HPLC or polarimetry to ensure stereochemical fidelity .

Q. How to validate analytical methods for regulatory compliance (e.g., ANDA submissions)?

- Validation Parameters :

- Specificity : Demonstrate separation from impurities (e.g., residual solvents, diastereomers) using HPLC with UV detection (λ = 254 nm).

- Accuracy/Precision : Spike recovery studies (95–105% recovery) and inter-day RSD <2% .

- Linearity : Calibration curves (R² >0.999) across 50–150% of target concentration.

Q. What strategies mitigate instability during long-term storage or reaction conditions?

- Degradation Pathways : Hydrolysis under acidic/basic conditions or oxidation via radical intermediates.

- Preventive Measures :

- Inert Atmosphere : Conduct reactions under N2/Ar to suppress oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w during storage.

- Low-Temperature Handling : For sensitive reactions, use chilled solvents (0–5°C) .

Q. How to design derivatives for enhanced biological activity (e.g., kinase inhibition)?

- Structural Modifications :

- Acylation : Introduce acetyl or benzoyl groups at the C1 position to modulate lipophilicity.

- Alkylation : Attach methyl or ethyl groups to the dihydroisoquinoline core to improve metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.